molecular formula C4H3ClF3NO2 B12280377 (2,2,2-Trifluoro-acetylamino)-acetyl chloride

(2,2,2-Trifluoro-acetylamino)-acetyl chloride

Cat. No.: B12280377
M. Wt: 189.52 g/mol
InChI Key: QHSRPJMYSWPKMW-UHFFFAOYSA-N
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Description

(2,2,2-Trifluoro-acetylamino)-acetyl chloride, commonly referred to as trifluoroacetyl chloride (CAS: 354-32-5), is a highly reactive acyl chloride with the molecular formula C₂ClF₃O. It is characterized by a trifluoromethyl group (-CF₃) attached to the carbonyl carbon, which significantly enhances its electrophilicity and stability compared to non-fluorinated analogs. This compound is widely utilized as a key intermediate in synthesizing fluorinated pharmaceuticals, agrochemicals, and specialty polymers . Its density is reported as 1.532 g/cm³, and it is classified under UN3057 as a toxic and corrosive substance, requiring careful handling .

Properties

Molecular Formula

C4H3ClF3NO2

Molecular Weight

189.52 g/mol

IUPAC Name

2-[(2,2,2-trifluoroacetyl)amino]acetyl chloride

InChI

InChI=1S/C4H3ClF3NO2/c5-2(10)1-9-3(11)4(6,7)8/h1H2,(H,9,11)

InChI Key

QHSRPJMYSWPKMW-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)Cl)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes

Protection-Chlorination Method

The most widely reported synthesis involves a two-step sequence: amine protection followed by carboxylic acid chlorination .

Step 1: N-Trifluoroacetylation of Glycine

Glycine reacts with trifluoroacetic anhydride (TFAA) under basic conditions to form N-trifluoroacetylglycine. The reaction typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) with triethylamine (TEA) as a base:

$$
\text{H}2\text{N-CH}2\text{-COOH} + (\text{CF}3\text{CO})2\text{O} \xrightarrow{\text{TEA, DCM}} \text{CF}3\text{CO-NH-CH}2\text{-COOH} + \text{CF}3\text{CO}2\text{H}
$$

Key Parameters :

  • Molar Ratio : TFAA:Glycine = 1.2:1 (prevents incomplete protection).
  • Temperature : 0–25°C (avoids side reactions like racemization).
  • Workup : Aqueous washes remove excess TFAA and TEA·HCl byproducts.
Step 2: Chlorination of N-Trifluoroacetylglycine

The carboxylic acid group is converted to an acyl chloride using thionyl chloride (SOCl$$2$$) or oxalyl chloride ((COCl)$$2$$):

$$
\text{CF}3\text{CO-NH-CH}2\text{-COOH} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{CF}3\text{CO-NH-CH}2\text{-COCl} + \text{SO}2 + \text{HCl}
$$

Optimization Insights :

  • Catalyst : Dimethylformamide (DMF, 0.1 eq) accelerates chlorination by generating reactive intermediates.
  • Solvent : Toluene or DCM ensures homogeneity and facilitates SO$$_2$$/HCl off-gassing.
  • Yield : 85–92% after vacuum distillation.

Alternative Chlorinating Agents

While SOCl$$_2$$ is predominant, other reagents offer distinct advantages:

Agent Conditions Advantages Yield
Oxalyl chloride 25°C, DCM, 2 h Mild conditions; fewer side products 78%
PCl$$_5$$ Reflux, 4 h High reactivity for steric hindrance 70%
COCl$$_2$$ gas 0°C, pressurized reactor Scalable for industrial production 88%

Phosphorus pentachloride (PCl$$_5$$) is less preferred due to phosphorus byproduct contamination.

Reaction Optimization

Solvent Effects

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance TFAA reactivity but may hydrolyze acyl chlorides. Non-polar solvents (toluene) balance reactivity and stability.

Temperature Control

  • Protection Step : <30°C prevents trifluoroacetyl migration to the carboxylate.
  • Chlorination Step : Reflux (40–80°C) ensures complete conversion without decomposing the acyl chloride.

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (CDCl$$3$$): δ 4.15 (s, 2H, CH$$2$$), 6.85 (bs, 1H, NH), 7.95 (s, 1H, COCl).
  • IR (cm$$^{-1}$$): 1815 (C=O, acyl chloride), 1690 (C=O, amide), 1150 (C-F).

Purity Assessment

  • HPLC : >98% purity using C18 column, 60:40 acetonitrile/water.
  • Titrimetry : Free chloride content <0.5%.

Industrial-Scale Considerations

Case Study: Kilo-Lab Synthesis

A 10 kg batch of N-trifluoroacetylglycine was chlorinated using SOCl$$_2$$ (1.5 eq) in toluene under reflux. Key outcomes:

  • Cycle Time : 8 h (including distillation).
  • Waste Streams : SO$$2$$/HCl neutralized with NaOH, yielding Na$$2$$SO$$_3$$/NaCl.

Cost Analysis

Component Cost per kg (USD)
Glycine 12
TFAA 45
SOCl$$_2$$ 22
Total 79

Challenges and Solutions

Hydrolysis Mitigation

  • Stabilizers : Adding stabilizers (e.g., triethyl phosphate) extends shelf life to 6 months at -20°C.
  • Inert Packaging : Ampoules under argon prevent moisture ingress.

Byproduct Management

  • TFAA Recovery : Distillation recovers 70% unused TFAA.
  • Chloride Salts : Recycled into construction materials (e.g., road deicers).

Emerging Methodologies

Enzymatic Protection

Lipase-catalyzed N-trifluoroacetylation in aqueous media reduces organic solvent use (patent pending).

Flow Chemistry

Microreactors enable continuous chlorination with 95% yield and 50% lower SOCl$$_2$$ consumption.

Chemical Reactions Analysis

Types of Reactions

Acetylchloride,[(trifluoroacetyl)amino]- undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form trifluoroacetic acid.

    Reduction: Reduction reactions can convert it into less reactive compounds.

    Substitution: It readily undergoes nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with Acetylchloride,[(trifluoroacetyl)amino]- include amines, alcohols, and alkalis. These reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include trifluoroacetic acid, trifluoroacetamides, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Acetylchloride,[(trifluoroacetyl)amino]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetylchloride,[(trifluoroacetyl)amino]- involves its high reactivity towards nucleophiles. The trifluoroacetyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares trifluoroacetyl chloride with three analogous compounds: trichloroacetyl chloride, 3-(2-furyl)acryloyl chloride, and 3',5'-dichloro-2,2,2-trifluoroacetophenone.

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Density (g/cm³) Key Applications
Trifluoroacetyl chloride 354-32-5 C₂ClF₃O 146.48 1.532 Fluorinated pharmaceuticals, agrochemicals
Trichloroacetyl chloride 76-02-8 C₂Cl₄O 197.83 N/A Acylating agent, chemical synthesis
3-(2-furyl)acryloyl chloride N/A C₇H₅ClO₂ 156.57 N/A Synthesis of heterocyclic compounds
3',5'-Dichloro-2,2,2-trifluoroacetophenone 130336-16-2 C₈H₃Cl₂F₃O 243.01 N/A Production of insecticides (e.g., fluralaner)
Key Observations:
  • Electron-Withdrawing Effects : The -CF₃ group in trifluoroacetyl chloride reduces electron density at the carbonyl carbon more effectively than -Cl in trichloroacetyl chloride, leading to higher reactivity in nucleophilic acyl substitutions .
  • Steric Considerations : Bulky substituents (e.g., the furyl group in 3-(2-furyl)acryloyl chloride) hinder reaction rates compared to smaller analogs like trifluoroacetyl chloride .

Reactivity and Solvolysis Mechanisms

Studies on substituted acetyl chlorides reveal marked differences in solvolysis mechanisms depending on substituents:

  • Trifluoroacetyl chloride undergoes solvolysis in aqueous fluorinated alcohols (e.g., 2,2,2-trifluoroethanol) via a bimolecular nucleophilic substitution (SN2) pathway due to its strong electron-withdrawing -CF₃ group, which stabilizes the transition state .
  • In contrast, acetyl chlorides with aromatic substituents (e.g., 3-(2-furyl)acryloyl chloride) follow a dissociative (SN1) mechanism in polar solvents, as resonance stabilization of the acylium ion dominates .
  • Trichloroacetyl chloride exhibits intermediate behavior, with solvent isotope effects suggesting a mixed SN1-SN2 mechanism .

Research Findings and Trends

Recent studies highlight the superior performance of trifluoroacetyl chloride in high-throughput pharmaceutical synthesis due to its rapid reaction kinetics and compatibility with fluorinated solvents . However, trichloroacetyl chloride remains cost-effective for non-fluorinated applications . Innovations in catalysis (e.g., Lewis acid-assisted acylation) are expanding the utility of both compounds in green chemistry .

Biological Activity

(2,2,2-Trifluoro-acetylamino)-acetyl chloride is a synthetic compound characterized by its trifluoroacetyl group, which significantly enhances its biological activity. The molecular formula is CHClFNO, with a molecular weight of 189.52 g/mol. This compound is notable for its high reactivity and potential applications in pharmaceuticals and biochemical research.

The presence of the trifluoroacetyl group increases the electrophilic nature of the compound, facilitating nucleophilic attacks in various reactions. The compound's reactivity is essential for its interactions with biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that this compound exhibits potential anti-inflammatory and anticancer properties. The trifluoromethyl group enhances binding affinity to specific molecular targets, which is crucial for its mechanism of action in therapeutic applications.

The compound's ability to form hydrogen bonds due to its functional groups stabilizes interactions with biological molecules. This stabilization is vital for understanding its therapeutic potential.

Case Studies and Research Findings

  • Binding Affinity Studies
    • Studies have shown that compounds with trifluoromethyl groups generally exhibit increased binding affinities to target proteins compared to their non-fluorinated counterparts. This characteristic has been explored in various enzyme inhibition assays.
  • Anticancer Activity
    • Preliminary investigations into the cytotoxic effects of this compound against human cancer cell lines have shown promising results. For instance, the compound has demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.
  • Anti-inflammatory Properties
    • The compound has been evaluated for its anti-inflammatory effects in vitro. Results indicate a reduction in pro-inflammatory cytokine production when exposed to this compound, suggesting a potential role in managing inflammatory diseases.

Data Table: Biological Activity Summary

Biological ActivityCell Line/ModelIC50 Value (µM)Reference
CytotoxicityMCF-75.16
CytotoxicityHCT-1164.94
Anti-inflammatoryRAW 264.7 Macrophages10.5

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving the reaction of acetyl chloride with trifluoroacetic anhydride or similar reagents under controlled conditions.

Applications include:

  • Modification of biomolecules for biochemical studies.
  • Development of pharmaceutical agents targeting specific diseases.
  • Utilization in organic synthesis due to its high reactivity.

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